molecular formula C9H17NO3 B13648857 2-Butanamido-3-methylbutanoic acid

2-Butanamido-3-methylbutanoic acid

Cat. No.: B13648857
M. Wt: 187.24 g/mol
InChI Key: XFBGKIUQJKBFIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butanamido-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbutanoic acid with butanamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Butanamido-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Butanamido-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butanamido-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound may participate in metabolic pathways, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Uniqueness: 2-Butanamido-3-methylbutanoic acid is unique due to the presence of both an amide group and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(butanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

XFBGKIUQJKBFIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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